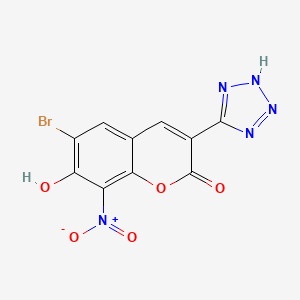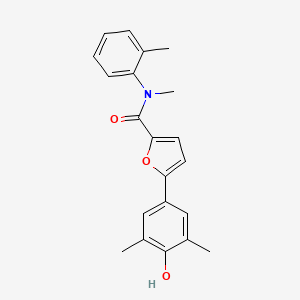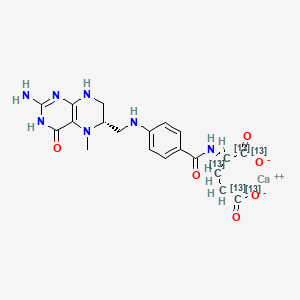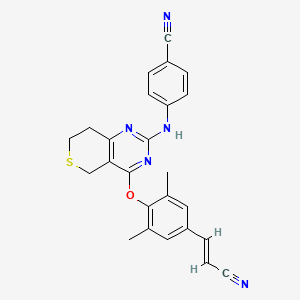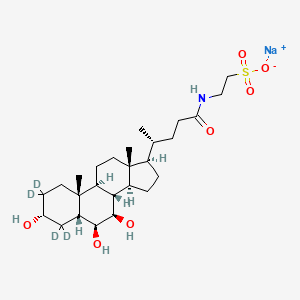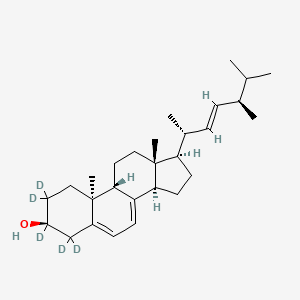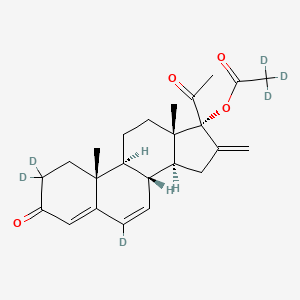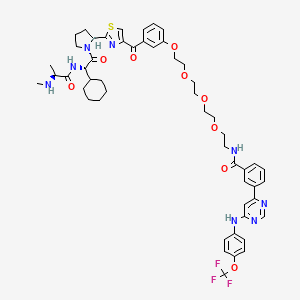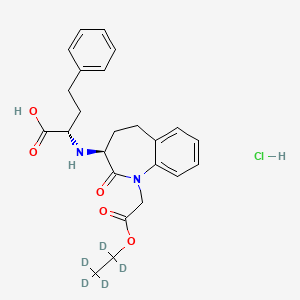
Benazeprilat ethyl ester-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benazeprilat ethyl ester-d5 (hydrochloride) is a deuterated derivative of benazeprilat, which is an active metabolite of benazepril. Benazepril is a medication used to treat high blood pressure (hypertension) and heart failure. The deuterated form, benazeprilat ethyl ester-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benazepril due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benazeprilat ethyl ester-d5 (hydrochloride) involves the esterification of benazeprilat with deuterated ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of benazeprilat ethyl ester-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Benazeprilat ethyl ester-d5 (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form benazeprilat.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: Benazeprilat is the major product formed.
Oxidation and Reduction: Various oxidized or reduced derivatives of benazeprilat ethyl ester-d5 (hydrochloride) can be formed.
Applications De Recherche Scientifique
Benazeprilat ethyl ester-d5 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of benazepril.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to hypertension and cardiovascular diseases
Mécanisme D'action
Benazeprilat ethyl ester-d5 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a decrease in blood pressure. The molecular targets include ACE, and the pathways involved are the renin-angiotensin-aldosterone system (RAAS) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benazepril: The parent compound, used as an antihypertensive agent.
Enalapril: Another ACE inhibitor with similar uses.
Lisinopril: A non-esterified ACE inhibitor.
Ramipril: An ACE inhibitor with a similar mechanism of action
Uniqueness
Benazeprilat ethyl ester-d5 (hydrochloride) is unique due to its deuterated form, which provides stability and allows for precise mass spectrometric analysis. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C24H29ClN2O5 |
|---|---|
Poids moléculaire |
466.0 g/mol |
Nom IUPAC |
(2S)-2-[[(3S)-2-oxo-1-[2-oxo-2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-22(27)16-26-21-11-7-6-10-18(21)13-15-19(23(26)28)25-20(24(29)30)14-12-17-8-4-3-5-9-17;/h3-11,19-20,25H,2,12-16H2,1H3,(H,29,30);1H/t19-,20-;/m0./s1/i1D3,2D2; |
Clé InChI |
DQRANTRQJFEOTK-BHUXBRNQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
SMILES canonique |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



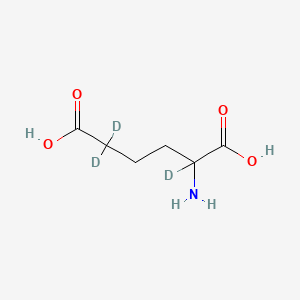
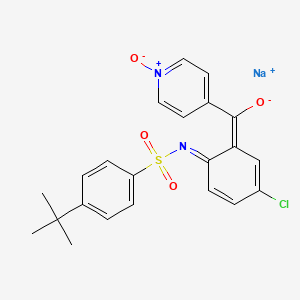
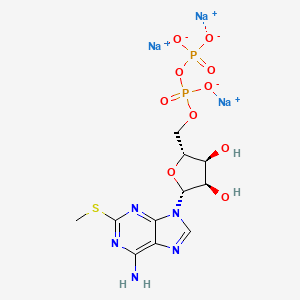
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
